3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine
Overview
Description
3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine, also known as BMMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid that is synthesized from the reaction of 3-bromo-6-cyclopropylmethoxy-2-methylphenyl bromide and sodium hydroxide. BMMP is an important compound for a variety of scientific research applications due to its unique properties and structure.
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine is not fully understood. It is believed that 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine acts as an intermediate in the synthesis of various organic compounds, including heterocycles, polymers and other organic compounds. It is also believed that 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine may act as a catalyst in the synthesis of various pharmaceuticals and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine are not fully understood. However, it is believed that 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine may have some effects on the body's metabolism and may be involved in the synthesis of various organic compounds. It is also believed that 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine may have some effects on the nervous system, although this has not been conclusively established.
Advantages and Limitations for Lab Experiments
3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it relatively easy to work with. It is also relatively stable and has a relatively low toxicity. However, 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine is also relatively expensive, which may limit its use in some laboratory experiments.
Future Directions
There are several potential future directions for the use of 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine in scientific research. The use of 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine in the synthesis of pharmaceuticals and other biologically active compounds could be explored further. Additionally, the biochemical and physiological effects of 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine could be investigated further. Additionally, 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine could be used in the synthesis of materials for use in medical and industrial applications. Finally, 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine could be used in the synthesis of other organic compounds, including heterocycles, polymers and other organic compounds.
Scientific Research Applications
3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine has a variety of scientific research applications due to its unique properties. It has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers and other organic compounds. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. 3-Bromo-6-cyclopropylmethoxy-2-methylphenylamine has also been used in the synthesis of materials for use in medical and industrial applications.
properties
IUPAC Name |
3-bromo-6-(cyclopropylmethoxy)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-9(12)4-5-10(11(7)13)14-6-8-2-3-8/h4-5,8H,2-3,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFRCZRMLWZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OCC2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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